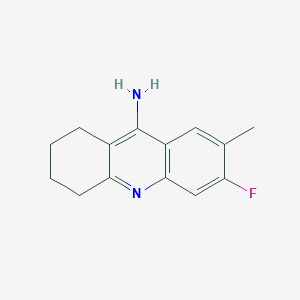
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the CAS Number: 116207-64-8 . It has a molecular weight of 230.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is C14H15FN2 . The Inchi Code for this compound is 1S/C14H15FN2/c1-8-6-10-13 (7-11 (8)15)17-12-5-3-2-4-9 (12)14 (10)16/h6-7H,2-5H2,1H3, (H2,16,17) .Physical And Chemical Properties Analysis
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
- The acylative kinetic resolution of racemic fluorinated and non-fluorinated tetrahydroquinolines, including analogs of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, demonstrates the influence of fluorine atoms on stereoselectivity and efficiency in chemical synthesis. A method for preparing enantiopure compounds with high stereoselectivity was developed, highlighting the importance of fluorine in medicinal chemistry (Gruzdev et al., 2013).
- Research on the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives from acridizinium ions indicates the utility of such compounds in creating substances with significant absorption and fluorescence properties. This process involves nucleophilic ring-opening followed by an aza Diels-Alder reaction, underscoring the potential applications in developing new fluorescent materials (Deiseroth et al., 2008).
Applications in Medicinal Chemistry
- The development of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, including 6-fluoro analogs, for antitumor activity illustrates the compound's utility in designing new anticancer agents. Structure-activity relationship studies indicated the potential of these compounds in treating various cancers, with some analogs showing potent cytotoxic activity (Tsuzuki et al., 2004).
Material Science Applications
- The preparation of novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons, including compounds related to 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, showcases the application of such compounds in creating materials with exceptional organosolubility, optical transparency, and thermal stability. These materials are promising for applications in electronics and optoelectronics due to their low moisture absorption and dielectric constants (Zhang et al., 2010).
Analytical Chemistry Applications
- A method for the determination of free amines in wastewater employing precolumn derivatization with fluorescent detection highlights the role of related compounds in environmental analysis. This approach, involving condensation reactions with 9-(2-hydroxyethyl)acridone, demonstrates the compounds' utility in sensitive and selective detection of amines, important for environmental monitoring and protection (You et al., 2002).
作用機序
While the exact mechanism of action for 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is not mentioned in the search results, it’s worth noting that a similar compound, 9-Amino-1,2,3,4-tetrahydroacridine, is a well-known cholinesterase inhibitor commonly used in pharmacological studies . Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning .
Safety and Hazards
特性
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCWQHAGYYMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)
![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)



![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
